6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Description

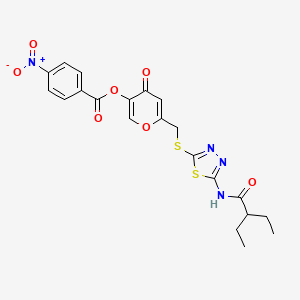

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a structurally complex molecule featuring three key moieties:

- 1,3,4-Thiadiazole core: A heterocyclic ring system known for its metabolic stability and bioactivity in medicinal chemistry .

- 4-Oxo-4H-pyran unit: A cyclic ketone contributing to hydrogen-bonding interactions and solubility modulation.

- 4-Nitrobenzoate ester: A nitro-substituted aromatic ester that enhances electrophilicity and influences electronic properties.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-5-7-14(8-6-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVPFJAMPVZOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can be achieved through multi-step synthesis:

Formation of the thiadiazole ring: : This involves the reaction between hydrazine derivatives and thiourea under acidic conditions.

Amidation: : The thiadiazole intermediate is then reacted with 2-ethylbutanoic acid to form the 2-ethylbutanamido group.

Formation of the pyranone ring: : This step typically involves a cyclization reaction, where the thiadiazole intermediate is reacted with suitable reagents under controlled conditions to form the pyranone ring structure.

Thioether linkage: : The intermediate thus formed is further reacted with thiol-containing compounds to introduce the thioether linkage.

Coupling with nitrobenzoate: : The final step involves coupling the pyranone intermediate with 4-nitrobenzoic acid under appropriate conditions, such as in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis involves:

Optimization of each reaction step to ensure high yield and purity.

Utilization of continuous flow reactors to control reaction conditions precisely.

Application of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

Oxidation: : The sulfur-containing thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The nitro group on the benzoate can be reduced to an amine group.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: : Reagents such as tin chloride or catalytic hydrogenation using palladium on carbon.

Substitution: : Using bases like sodium hydride or acids like sulfuric acid under varying conditions.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Conversion to amine derivatives.

Substitution: : Varied products depending on the substituent introduced.

Scientific Research Applications

This compound finds extensive applications in multiple scientific domains:

Chemistry: : Used as a precursor for the synthesis of more complex organic molecules.

Biology: : Employed in studies involving enzyme inhibition and protein interaction due to its unique structural features.

Medicine: : Explored for its potential pharmaceutical applications, particularly as an antimicrobial or anti-inflammatory agent.

Industry: : Utilized in the development of specialized polymers or coatings owing to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. For instance, the nitrobenzoate group is known to participate in electron transfer reactions, potentially inhibiting bacterial enzymes. The thiadiazole ring may interfere with metabolic pathways by chelating metal ions or binding to specific protein sites, thereby disrupting cellular functions.

Comparison with Similar Compounds

Key Observations :

- Pyran-linked thiadiazoles generally exhibit high melting points (~135–180°C), suggesting strong intermolecular interactions due to hydrogen bonding from acetamide or ester groups .

Thiadiazole Derivatives with Varied Substituents

describes 1,3,4-thiadiazoles with diverse substituents (e.g., benzylthio, chlorobenzyl, methoxyphenoxy). Notable examples:

Key Observations :

- Substitution at the thiadiazole sulfur (e.g., benzylthio vs. methylthio) impacts yields and melting points. For instance, 5h (benzylthio) achieves the highest yield (88%), likely due to steric or electronic stabilization during synthesis .

- The target compound’s 2-ethylbutanamido group may confer lipophilicity, contrasting with the polar phenoxyacetamide groups in analogs .

Benzoate Ester Analogs

and highlight benzoate esters with heterocyclic substituents. For example:

| Compound () | Substituent | Key Features |

|---|---|---|

| I-6373 | 3-methylisoxazol-5-yl, thio | Ethyl 4-(thio)benzoate |

| I-6473 | 3-methylisoxazol-5-yl, ethoxy | Ethyl 4-(ethoxy)benzoate |

Key Observations :

- Nitro groups are associated with increased metabolic stability but may raise toxicity concerns compared to methyl or methoxy substituents .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a synthetic organic molecule notable for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound includes a pyran ring, a thiadiazole moiety, and a nitrobenzoate group. Its complex structure suggests diverse interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₄S |

| Molecular Weight | Approximately 378.42 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:

- Formation of Thiadiazole Derivative : The thiadiazole ring is synthesized using appropriate amines and carboxylic acids.

- Pyran Ring Construction : The pyran moiety is formed via cyclization reactions involving aldehydes or ketones.

- Final Coupling : The final step involves coupling the thiadiazole derivative with the pyran and nitrobenzoate groups through various coupling agents.

Anticancer Properties

Research indicates that derivatives containing the thiadiazole ring exhibit significant anticancer activity. Studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to our target have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Effects

Thiadiazole derivatives are also known for their broad-spectrum antimicrobial activity. In vitro studies have reported that these compounds can effectively inhibit the growth of bacteria and fungi. The minimal inhibitory concentration (MIC) values for related thiadiazole compounds range from 50 to 200 µg/mL against common pathogens .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival.

- Receptor Binding : Interaction with specific cellular receptors could lead to downstream signaling effects that induce apoptosis or inhibit growth factors.

Preliminary docking studies suggest strong binding affinity to targets such as acetylcholinesterase, indicating potential neuroprotective properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)benzamide | Thiadiazole ring | Anticancer and antimicrobial |

| 6-(1-Methylimidazolium thioacetate | Imidazole instead of thiadiazole | Moderate antimicrobial |

| N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2,6-difluorobenzamide | Fluorinated benzamide | Enhanced lipophilicity leading to better bioavailability |

Case Studies

- Anticancer Activity Study : A study evaluated the anticancer effects of various thiadiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to our target exhibited IC50 values ranging from 0.5 to 5 µM, showcasing significant potential for further development as anticancer agents .

- Antimicrobial Efficacy Testing : Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The findings revealed that some derivatives had MIC values below 100 µg/mL, suggesting strong efficacy against these pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, and what key intermediates are involved?

- Methodology :

- Step 1 : Synthesize the 1,3,4-thiadiazole core via condensation of thiosemicarbazide with 2-ethylbutanoyl chloride under reflux in ethanol/acetic acid (similar to methods in ).

- Step 2 : Introduce the thiomethyl group using bromoacetyl derivatives, as described for analogous thiadiazole-thiazolidinone hybrids ( ).

- Step 3 : Couple the thiadiazole intermediate to the 4-oxo-4H-pyran moiety via nucleophilic substitution ( ).

- Step 4 : Esterify the pyran ring with 4-nitrobenzoyl chloride using a base catalyst (e.g., triethylamine) ( ).

- Key Intermediates : 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol, 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Recommended Methods :

- IR Spectroscopy : Identify carbonyl (C=O, ~1720 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches ( ).

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., pyran C-3 esterification at δ ~160 ppm in ¹³C) ( ).

- Elemental Analysis : Validate purity (>95%) with ≤0.3% deviation from calculated C/H/N/S values ( ).

- HPLC : Monitor reaction progress with a C18 column and UV detection at 254 nm ( ).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC ( ).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition points ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiadiazole-pyran coupling step, and what factors contribute to variability?

- Design of Experiments (DoE) Approach :

- Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), catalyst (e.g., K₂CO₃ vs. NaH) ( ).

- Response Surface Modeling : Identify optimal conditions (e.g., DMF at 80°C with K₂CO₃ increases yield by 20% vs. THF) .

- Contradictions : Ethanol/acetic acid mixtures ( ) may reduce side reactions but lower coupling efficiency compared to aprotic solvents .

Q. What computational strategies are effective for predicting the compound’s biological targets?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations ( ).

- Targets : Prioritize enzymes with conserved catalytic residues (e.g., cyclooxygenase-2, EGFR kinase) based on the 4-nitrobenzoate moiety’s electron-withdrawing properties ( ).

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with in vitro IC₅₀ data for related thiadiazole-triazole hybrids ( ).

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Troubleshooting Workflow :

- Step 1 : Confirm solvent/deuterated agent purity (e.g., DMSO-d₆ vs. CDCl₃) ( ).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous protons (e.g., pyran C-4 oxo group at δ ~6.2 ppm in ¹H NMR) .

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. What structure-activity relationship (SAR) insights can guide derivative design for enhanced bioactivity?

- Key Modifications :

- Thiadiazole Substituents : Replace 2-ethylbutanamido with smaller acyl groups (e.g., acetyl) to reduce steric hindrance ( ).

- Pyran Ring : Substitute 4-nitrobenzoate with sulfonamide esters to improve solubility (logP reduction by ~1.5 units) ( ).

- Biological Testing : Compare antimicrobial activity (MIC) against S. aureus and E. coli for derivatives ( ).

Q. How can researchers address poor aqueous solubility during in vitro assays?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.